molecular formula C8H20NO3P B14631379 Diethyl (2-aminobutan-2-yl)phosphonate CAS No. 53753-42-7

Diethyl (2-aminobutan-2-yl)phosphonate

Cat. No.: B14631379
CAS No.: 53753-42-7
M. Wt: 209.22 g/mol
InChI Key: IWOZRWIRMMVBED-UHFFFAOYSA-N
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Description

Diethyl (2-aminobutan-2-yl)phosphonate is a phosphorus-containing compound characterized by a central butane backbone with an amino group (-NH₂) at the C2 position and a diethyl phosphonate moiety (-PO(OEt)₂) at the same carbon. This bifunctional structure imparts unique reactivity, enabling applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

2-diethoxyphosphorylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO3P/c1-5-8(4,9)13(10,11-6-2)12-7-3/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOZRWIRMMVBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(N)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547318
Record name Diethyl (2-aminobutan-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53753-42-7
Record name Diethyl (2-aminobutan-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-aminobutan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-aminobutan-2-ol under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave-assisted techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-aminobutan-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The phosphonate group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates .

Mechanism of Action

The mechanism of action of diethyl (2-aminobutan-2-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an enzyme inhibitor. This interaction can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Diethyl (2-oxobutyl)phosphonate (CAS 1067-73-8)

  • Structure: Features a ketone group at C2 instead of an amino group.
  • Synthesis : Typically prepared via Arbuzov reactions or condensation of bromoketones with triethyl phosphite .
  • Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions) and cyclocondensations, making it a precursor for heterocycles like pyrazoles and pyrimidines .
  • Applications : Intermediate in synthesizing α,β-unsaturated ketones for drug discovery .

Diethyl (2-cyanoethyl)phosphonate

  • Structure: Contains a cyano (-CN) group at C2.
  • Synthesis : Prepared via base-catalyzed condensation of diethyl phosphite with acrylonitrile or Arbuzov reactions .
  • Reactivity: The electron-withdrawing cyano group facilitates Michael additions and polymerization.
  • Applications : Investigated as an anti-inflammatory agent and in prodrug design .

Key Differences :

  • The amino group in the target compound enhances basicity and hydrogen-bonding capacity compared to the ketone or cyano analogues, influencing solubility and biological interactions.
  • The phosphonate group’s electron-withdrawing effect is partially offset by the amino group’s electron-donating nature, altering electronic properties .

Nitrogen-Containing Phosphonates in Medicinal Chemistry

Diethyl (2-methylpyrrolidin-2-yl)phosphonate (DEPMPH)

  • Structure : Pyrrolidine ring with a phosphonate group.
  • Applications : Serves as a sensitive 31P NMR pH indicator in ischemic tissues due to its pH-dependent chemical shift (Δδ = 4 ppm over pH 5.0–7.5) .
  • Stability : Resists metabolic degradation in vivo, making it suitable for biomedical studies .

Anticancer α-Amino Phosphonate Derivatives

  • Examples : Diethyl (naphthalen-2-yl)(2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)hydrazinyl)methyl)phosphonate (IC₅₀ = 9.5 µM against HCT116 cells) .
  • Mechanism: The amino-phosphonate motif enhances DNA intercalation and enzyme inhibition.

Comparison :

  • Its amino group could also mimic natural amino acids, enhancing biocompatibility .

Adaptability for Target Compound :

  • The amino group could be introduced via reductive amination of a ketone precursor (e.g., diethyl (2-oxobutyl)phosphonate) or through nucleophilic substitution of a halogenated intermediate .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent at C2 Key Reactivity Applications References
Diethyl (2-aminobutan-2-yl)phosphonate -NH₂ Nucleophilic addition, coordination Drug delivery, catalysis -
Diethyl (2-oxobutyl)phosphonate -C=O Cyclocondensation Heterocycle synthesis
Diethyl (2-cyanoethyl)phosphonate -CN Michael addition Anti-inflammatory agents
DEPMPH Pyrrolidine pH-sensitive NMR probe Ischemia/reperfusion studies

Q & A

Q. Advanced

  • Stoichiometry: Using 3.0 equivalents of 2-aminobutan-1-ol ensures complete conversion .
  • Solvent Choice: Anhydrous toluene minimizes hydrolysis of intermediates .
  • Catalysis: Rhodium(II) acetate catalyzes cyclopropanation of α-diazo-β-ketophosphonates, improving regioselectivity .

How is antibacterial activity evaluated for phosphonate derivatives?

Basic
Broth microdilution assays determine minimum inhibitory concentrations (MICs) against S. aureus (Gram-positive) and E. coli (Gram-negative). Analogues of this compound show MICs of 8–64 µg/mL , with activity linked to the phosphonate group’s electronegativity .

What computational methods guide phosphonate design?

Q. Advanced

  • DFT Calculations: Predict electronic effects of substituents on phosphorus reactivity.
  • Molecular Docking: Simulates binding to target enzymes (e.g., proteases), guiding modifications for enhanced affinity. Electron-withdrawing groups on phosphorus improve electrophilicity, aiding enzyme inhibition .

How does pH sensitivity enable NMR-based intracellular monitoring?

Advanced
Phosphonates like DEPMPH exhibit pH-dependent 31P chemical shifts (Δδ >4 ppm between pH 5.0–7.5). Calibration curves from in vitro titrations correlate shifts with pH, validated by mass spectrometry to exclude metabolic interference. Applications include real-time tracking of ischemic tissue pH .

What analytical techniques characterize this compound?

Q. Basic

  • NMR: 1H/13C/31P spectra confirm structure (e.g., δ 1.3 ppm for ethoxy CH₃).
  • IR: P=O stretches near 1250 cm⁻¹ .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 223 [M+H]⁺) .

How do substituents affect cross-coupling reactivity?

Advanced
Bulky 2-aminobutan-2-yl groups hinder nucleophilic attack at phosphorus, necessitating Pd(OAc)₂ catalysts for Suzuki-Miyaura couplings. Electron-donating amino groups reduce electrophilicity, requiring harsh conditions (100°C, 24h) for phosphorylation .

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